Welcome to the BenchChem Online Store!
molecular formula C11H12N2O3 B8577016 5-(4-Methoxy-benzyl)-hydantoin CAS No. 6318-42-9

5-(4-Methoxy-benzyl)-hydantoin

Cat. No. B8577016
M. Wt: 220.22 g/mol
InChI Key: GSZKVZIUICNVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04647694

Procedure details

218.2 g (1 mole) of 5-(4-methoxy-benzylidene)-hydantoin are dissolved in 2 l of a N sodium hydroxide solution and 50 g of wet Raney-nickel are added. The reaction mixture is worked up according to Example 6. Thus 180.6 g of the desired compound are obtained, yield 82 %. Mp.: 174° C.
Quantity
218.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH:7]=[C:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:5][CH:4]=1>[OH-].[Na+].[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
218.2 g
Type
reactant
Smiles
COC1=CC=C(C=C2C(NC(N2)=O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC2C(NC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 180.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.